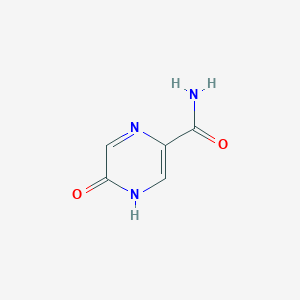
5-hydroxypyrazine-2-carboxamide
Overview
Description
5-hydroxypyrazine-2-carboxamide is a metabolite of pyrazinamide, an antituberculosis agent. It is formed through the oxidation of pyrazinamide by xanthine oxidase. This compound plays a significant role in the pharmacokinetics of pyrazinamide and its metabolites, contributing to the overall efficacy of tuberculosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-hydroxypyrazine-2-carboxamide can be synthesized through the oxidation of pyrazinamide. The reaction typically involves the use of xanthine oxidase as a catalyst. The process is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the oxidation reaction, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of pyrazinamide to this compound.
Reduction: Although less common, reduction reactions can revert this compound to pyrazinamide.
Substitution: Involves the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary reagent used for the oxidation of pyrazinamide to this compound.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Pyrazinamide.
Scientific Research Applications
5-hydroxypyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of pyrazinamide metabolism and its derivatives.
Biology: Investigated for its role in the metabolic pathways of Mycobacterium tuberculosis.
Medicine: Studied for its potential therapeutic effects and its role in enhancing the efficacy of tuberculosis treatment.
Mechanism of Action
The mechanism of action of 5-hydroxypyrazine-2-carboxamide involves its conversion from pyrazinamide by xanthine oxidase. This conversion is crucial for the drug’s antituberculosis activity. The compound interferes with the synthesis of fatty acids in Mycobacterium tuberculosis, thereby inhibiting the growth and replication of the bacteria .
Comparison with Similar Compounds
Pyrazinamide: The parent compound from which 5-hydroxypyrazine-2-carboxamide is derived.
Pyrazinoic Acid: Another metabolite of pyrazinamide with similar pharmacokinetic properties.
5-Hydroxypyrazinoic Acid: A further oxidized form of this compound.
Uniqueness: this compound is unique due to its specific role in the metabolic pathway of pyrazinamide. Its formation and subsequent actions are critical for the overall efficacy of pyrazinamide as an antituberculosis agent. The compound’s ability to interfere with fatty acid synthesis in Mycobacterium tuberculosis sets it apart from other metabolites .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWQEOTDAQROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160973 | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13924-96-4 | |
| Record name | 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyrazinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-hydroxypyrazinamide and how is it formed?
A1: 5-hydroxypyrazinamide (5-HOPZA) is a metabolite of pyrazinamide (PZA), a first-line drug used in the treatment of tuberculosis [, ]. It is formed through the direct hydroxylation of PZA, a process that represents an alternative pathway in the oxidation of PZA []. Research suggests that this metabolic pathway is significant in both humans and rats [].
Q2: What enzymes are involved in the metabolism of pyrazinamide to 5-hydroxypyrazinamide?
A2: While the exact enzymes responsible for converting PZA to 5-HOPZA are not fully elucidated in the provided research, evidence suggests a potential role for xanthine oxidase. Studies have demonstrated that xanthine oxidase from human liver can convert PZA into 5-HOPZA in vitro []. Additionally, research on individuals with xanthinuria, a genetic deficiency of xanthine oxidase, has shown varying abilities to metabolize PZA into 5-HOPZA, suggesting the potential involvement of other enzymes or variant forms of xanthine oxidase [, , ].
Q3: How is 5-hydroxypyrazinamide eliminated from the body?
A3: 5-HOPZA, along with other PZA metabolites, is primarily excreted in the urine []. Studies in rats showed that within the first 6 hours after PZA administration, 11.6% of the dose was recovered as 5-HOPZA in the urine [].
Q4: Are there individual factors that influence the metabolism of pyrazinamide and its metabolite 5-hydroxypyrazinamide?
A4: Yes, research indicates that factors such as sex and concurrent medications can influence the pharmacokinetics of PZA and its metabolites. For instance, studies in patients co-infected with tuberculosis and HIV revealed that females exhibited a near 50% higher relative bioavailability of PZA compared to males []. Additionally, the use of efavirenz-based HIV therapy was associated with lower distribution volumes of PZA and its metabolites, including 5-HOPZA [].
Q5: Does xylitol intake affect the levels of 5-hydroxypyrazinamide?
A5: Yes, xylitol administration has been shown to decrease both the plasma concentration and urinary excretion of 5-HOPZA in subjects who were given PZA []. This effect is thought to be due to the xylitol-induced increase in cytosolic NADH, which inhibits xanthine dehydrogenase activity in the liver and small intestine, potentially impacting the conversion of PZA to 5-HOPZA [].
Q6: Can urine metabolomics be used to study pyrazinamide metabolism?
A6: Yes, gas chromatography-time of flight-mass spectrometry (GC-TOF-MS) based untargeted urine metabolomics has proven useful in studying the metabolism of PZA and its metabolites, including 5-HOPZA []. This technique allows for the identification and quantification of PZA, its metabolites, and other metabolic products in urine samples, providing insights into the metabolic phenotype of individuals undergoing PZA treatment [].
Q7: Are there any analytical methods for measuring 5-hydroxypyrazinamide levels?
A7: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the plasma concentrations of PZA and its metabolites, including 5-HOPZA []. This highly sensitive and specific analytical technique enables researchers to accurately measure and monitor the levels of these compounds in biological samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


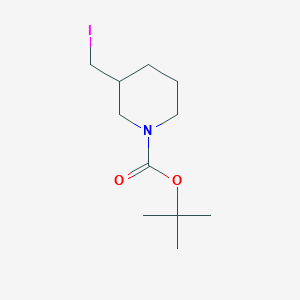
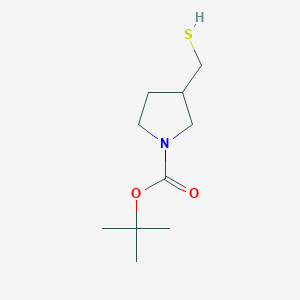
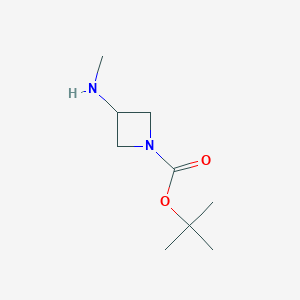
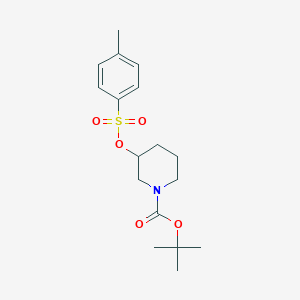
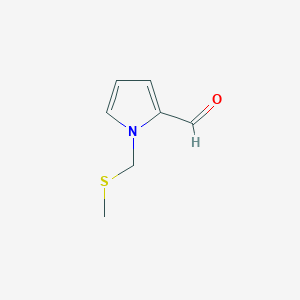
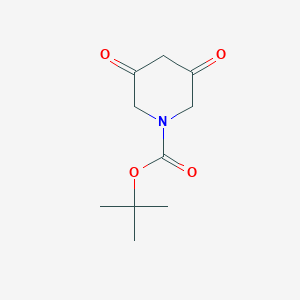
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
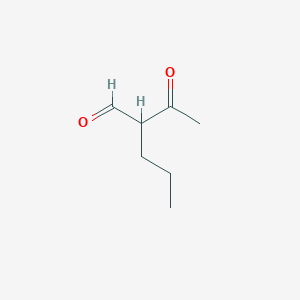
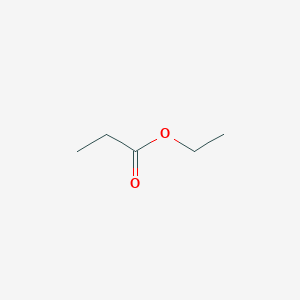

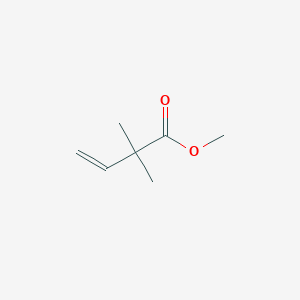
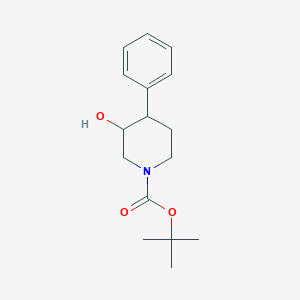

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
